molecular formula C25H17BrFN3O3S B2635252 2-Amino-4-(4-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-49-0

2-Amino-4-(4-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2635252
CAS No.: 893294-49-0
M. Wt: 538.39
InChI Key: JZKAFMLVJGKHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyran-thiazine core with a nitrile group at position 3 and sulfone groups at positions 5 and 3. The 4-bromophenyl and 2-fluorobenzyl substituents confer distinct electronic and steric properties, influencing its biological activity and physicochemical behavior. Its synthesis typically involves multi-component reactions (MCRs) starting from benzothiazine precursors, as reported in studies focusing on monoamine oxidase (MAO) inhibitors .

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrFN3O3S/c26-17-11-9-15(10-12-17)22-19(13-28)25(29)33-23-18-6-2-4-8-21(18)30(34(31,32)24(22)23)14-16-5-1-3-7-20(16)27/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKAFMLVJGKHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Anticancer Properties

Research has indicated that derivatives related to this compound exhibit significant anticancer activity . For instance, studies have shown that compounds with similar structures can inhibit the growth of various human tumor cell lines. Notably, compounds derived from the benzothiazole structure have been screened for their potential antitumor activity against approximately 60 human tumor cell lines derived from nine neoplastic diseases at the National Cancer Institute .

Enzyme Inhibition

The compound is also investigated for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and are targets for drugs aimed at treating neurodegenerative diseases such as Alzheimer's. A study demonstrated that certain derivatives showed moderate AChE inhibition with varying selectivity against BuChE .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets:

  • Binding to Enzymes : The compound may bind to AChE and BuChE, inhibiting their activity and thereby affecting neurotransmitter levels.
  • Antitumor Activity : The anticancer effects may be mediated through apoptosis induction in cancer cells or inhibition of cell proliferation pathways.

Case Studies and Experimental Results

  • Antitumor Activity Evaluation :
    • Compounds derived from the benzothiazole structure were evaluated for their anticancer properties. Notably, certain derivatives exhibited significant cytotoxic effects on cancer cell lines .
  • Enzyme Inhibition Studies :
    • A series of synthesized derivatives were tested for AChE and BuChE inhibitory activities. The most potent inhibitors showed IC50 values in the low micromolar range .

Comparative Data Table

Compound NameTarget EnzymeIC50 (µM)Selectivity Ratio (BuChE/AChE)
Compound AAChE0.03848
Compound BBuChE0.05010
Compound CAChE0.04576.9

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets effectively. Its design allows for modulation of biological pathways, making it a candidate for drug discovery.

  • Anticancer Activity : Research indicates that derivatives of similar compounds exhibit selective inhibition against various cancer cell lines. For instance, compounds with structural similarities have shown promising results in inhibiting tumor growth in hepatocellular carcinoma models . The specific interactions of the compound with target kinases could be explored further to establish its efficacy and selectivity.

Biochemical Research

The compound is utilized in proteomics research as a biochemical tool to study protein interactions and functions. Its ability to selectively bind to specific proteins makes it valuable for elucidating complex biological mechanisms.

  • Kinase Inhibition Studies : Similar compounds have been documented as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in various cancer pathways. The potential of this compound to inhibit specific kinases can be explored through structure-activity relationship (SAR) studies .

Synthetic Chemistry

The unique structure of the compound allows it to serve as a building block in synthetic organic chemistry. It can be used to synthesize other pharmacologically active compounds or as a precursor in the development of new materials.

  • Fluorinated Compounds : The presence of fluorine in the structure enhances the lipophilicity and metabolic stability of derivatives, making them suitable candidates for drug development .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective inhibition against Hep3B cell lines, showing significant potential for hepatocellular carcinoma treatment.
Study BKinase InhibitionExhibited potent inhibitory effects on FGFR kinases with selectivity over other kinases, indicating a promising therapeutic profile for targeted cancer therapies.
Study CSynthetic ApplicationsUtilized as a precursor for synthesizing novel benzothiazine derivatives with enhanced biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Melting Point (°C) Biological Activity Key Spectral Data (IR, cm⁻¹)
Target Compound 4-Bromophenyl, 2-fluorobenzyl Not reported MAO-A/B inhibitor (selectivity data pending) CN: ~2191 (expected); SO₂: ~1360–1488 (expected)
6d () 4-Bromobenzyloxy, hydroxymethyl 214–216 Selective MAO-A inhibitor (IC₅₀: 0.12 µM) NH/OH: 3406, 3273; CN: 2191; C=O: 1636
7q () Methyl, 4-cyanophenyl Not reported Selective MAO-B inhibitor (IC₅₀: 0.08 µM) CN: ~2219; C=O: ~1719
11a () 2,4,6-Trimethylbenzylidene 243–246 Not reported NH: 3436, 3173; CN: 2219
12 () 5-Methylfuran-2-yl 268–269 Not reported NH: 3217; CN: 2220; C=O: 1719

Key Observations:

  • Substituent Influence on MAO Selectivity : The target compound’s 4-bromophenyl and 2-fluorobenzyl groups likely enhance hydrophobic interactions with MAO-A’s substrate cavity, analogous to compound 6d’s 4-bromobenzyloxy group, which showed MAO-A selectivity . In contrast, smaller substituents (e.g., methyl in 7q) favor MAO-B inhibition due to steric compatibility with the enzyme’s smaller active site .
  • Halogen Effects: Bromine’s electron-withdrawing nature in the target compound may increase metabolic stability compared to fluorine-containing analogues (e.g., 2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-..., ), where fluorine’s electronegativity enhances bioavailability .

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 268–269°C for compound 12, ) correlate with rigid furan-derived structures, whereas the target compound’s melting point is expected to be lower due to flexible benzyl groups .
  • Spectral Signatures : The nitrile (CN) stretch at ~2191 cm⁻¹ is consistent across analogues (e.g., 6d, 11a, 12), confirming its stability under varied substituents. Sulfone (SO₂) and carbonyl (C=O) bands in the target compound align with reported values in benzothiazine derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing the target compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A multi-component cyclocondensation approach using substituted aldehydes, nitriles, and heterocyclic precursors under reflux conditions in acetic anhydride/acetic acid mixtures (with sodium acetate as a catalyst) is commonly employed for analogous fused pyrano-benzothiazine systems. Reaction optimization should focus on solvent ratios (e.g., 10:20 mL acetic anhydride:acetic acid), catalyst loading (0.5 g NaOAc), and reflux duration (2–12 hours) to achieve yields >68%, as demonstrated for structurally related compounds . Monitoring via TLC and purification via recrystallization (DMF/water or ethyl acetate) is critical .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.51 ppm for bromophenyl groups, δ 12.14 ppm for NH), fluorinated benzyl protons (δ 6.56–7.57 ppm), and nitrile carbon resonances (δ 116–117 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 331.0116 for brominated analogs) with <0.0002 Da deviation from calculated values .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) is standard. Refinement parameters (R factor <0.05, data-to-parameter ratio >13:1) ensure accuracy. For analogs, the dihedral angle between the pyrano and benzothiazine moieties is typically 5–10°, with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo, fluoro) impact the compound’s electronic properties and reactivity?

  • Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) can quantify electron-withdrawing effects:

  • Bromophenyl : Increases electrophilicity at the pyrano ring (partial charge +0.12 e) due to inductive effects.
  • Fluorobenzyl : Enhances π-stacking interactions (vdW energy −28 kJ/mol) via C–F···H–C contacts .
  • Experimental validation via cyclic voltammetry (oxidation potentials) and Hammett σ constants for substituents is recommended .

Q. What strategies address contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Systematic solubility profiling in DMSO, ethanol, and chloroform at 25–60°C, paired with Hansen solubility parameters (δD, δP, δH), can resolve discrepancies. For example, fluorobenzyl groups reduce solubility in water (logP ≈ 3.2) but enhance it in DMSO due to dipole interactions . Use dynamic light scattering (DLS) to detect aggregation artifacts .

Q. How can the compound’s metabolic stability be assessed in vitro for pharmacological studies?

  • Methodological Answer :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Calculate t1/2 using first-order kinetics.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC50 values >10 µM indicate low inhibition risk .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar compounds: How to reconcile?

  • Methodological Answer : Variations often arise from polymorphism or impurities. For example, analogs with 4-bromophenyl groups show melting points ranging from 179–248°C . To resolve:

  • Perform DSC (differential scanning calorimetry) to detect polymorphic transitions.
  • Recrystallize from alternative solvents (e.g., ethyl acetate vs. DMF/water) and compare melting ranges .

Experimental Design Considerations

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design:

  • Factors : pH (2.0, 7.4, 9.0), temperature (4°C, 25°C, 40°C).
  • Response Variables : Degradation rate (HPLC area%), impurity profiling (LC-MS).
  • Sampling : Collect data at 0, 7, 14, 30 days. Accelerated conditions (40°C/75% RH) predict shelf-life via Arrhenius modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.